molecular formula C20H23N5OS B2732806 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-mesitylacetamide CAS No. 1251604-31-5

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-mesitylacetamide

Cat. No.: B2732806
CAS No.: 1251604-31-5
M. Wt: 381.5
InChI Key: CQQZIPWRSGUVKS-UHFFFAOYSA-N
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Description

2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-mesitylacetamide is a synthetic compound featuring a complex molecular structure that incorporates a pyrimidine core linked to a 3,5-dimethylpyrazole moiety and a mesityl-acetamide group. Compounds containing the 3,5-dimethylpyrazole unit are of significant interest in medicinal chemistry and chemical biology due to their diverse biological activities . The specific research applications and mechanism of action for this compound are not fully characterized in the public domain and require further investigation. As with similar heterocyclic compounds, it may have potential as a building block in organic synthesis or as a candidate for screening in various biological assays. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5OS/c1-12-6-13(2)20(14(3)7-12)23-18(26)10-27-19-9-17(21-11-22-19)25-16(5)8-15(4)24-25/h6-9,11H,10H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQZIPWRSGUVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-mesitylacetamide typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling through a thioether linkage.

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Preparation of Pyrimidine Intermediate: The pyrimidine ring is synthesized by reacting suitable precursors such as 4-chloropyrimidine with nucleophiles.

    Coupling Reaction: The final step involves the coupling of the pyrazole and pyrimidine intermediates using a thiol reagent to form the thioether linkage. This is followed by acylation with mesityl chloride to obtain the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the nitrogens in the pyrazole and pyrimidine rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the heterocyclic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the pyrazole and pyrimidine rings, which are known to interact with various biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with enzymes or receptors involved in disease pathways.

Industry

In industry, the compound could be used in the development of new agrochemicals, such as herbicides or insecticides, given the biological activity of its structural components.

Mechanism of Action

The mechanism of action of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-mesitylacetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole and pyrimidine rings can form hydrogen bonds and other interactions with these targets, modulating their activity. The thioether linkage may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Analysis of Pyrimidine/Triazole Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Target
2-((6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-mesitylacetamide (Target) Pyrimidine 3,5-Dimethylpyrazole, N-mesitylacetamide ~442.5 Kinases (e.g., JAK, EGFR)
2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide 1,2,4-Triazole 4-(tert-Butyl)phenoxy, phenyl, N-mesitylacetamide ~543.7 Undisclosed (likely kinases)
N-(2,5-Dimethylphenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 1,2,4-Triazole 4-Propylphenoxy, phenyl, N-(2,5-dimethylphenyl)acetamide ~516.6 Undisclosed

Key Observations :

  • Core Heterocycle : The target compound’s pyrimidine core may offer superior π-π stacking interactions with kinase active sites compared to triazole derivatives, which are smaller and less planar .
  • The 3,5-dimethylpyrazole substituent enhances solubility relative to the 4-(tert-butyl)phenoxy group in the triazole derivative, which is highly lipophilic and may limit bioavailability .
  • Thioether Linker : The thioether moiety in all compounds contributes to conformational flexibility, though its electron-rich nature may influence redox stability .

Pharmacokinetic and Selectivity Trends

  • Metabolic Stability : The mesityl group in the target compound likely improves metabolic stability by resisting oxidative demethylation, a common degradation pathway for smaller aryl groups .
  • Selectivity : Pyrimidine-based inhibitors often exhibit higher kinase selectivity than triazole analogs due to better shape complementarity with ATP-binding pockets .

Hypothetical Structure-Activity Relationship (SAR)

Structural Feature Impact on Activity Example Compounds
Pyrimidine vs. Triazole Core Pyrimidine enhances target affinity; triazole may reduce potency due to reduced π-surface. Target compound vs. 539809-12-6
Aryl Substituents Mesityl improves selectivity; tert-butyl/phenoxy groups increase lipophilicity. Target compound vs. 539808-75-8
Thioether Linker Balances flexibility and stability; may be susceptible to sulfoxidation in vivo. All listed compounds

Biological Activity

The compound 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-mesitylacetamide is a novel derivative that has garnered attention due to its potential biological activities. Pyrazole derivatives, including those containing pyrimidine and thioether functionalities, are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects. This article aims to explore the biological activity of this specific compound through various studies and research findings.

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antitumor activity. A notable investigation assessed the cytotoxic effects of various pyrazole compounds against carcinoma cell lines. The results indicated that compounds similar to This compound showed promising IC50 values against liver and lung cancer cells, suggesting a potential for therapeutic applications in oncology .

Compound NameCell Line TestedIC50 (μM)Reference
This compoundHepG2 (Liver)5.35
This compoundA549 (Lung)8.74
CisplatinHepG2 (Liver)3.78
CisplatinA549 (Lung)6.39

Antimicrobial Activity

Research into the antimicrobial properties of pyrazole derivatives indicates effectiveness against various bacterial strains. The structural features of This compound may contribute to its ability to disrupt microbial cell wall synthesis or function as an enzyme inhibitor.

Study on Cytotoxicity

In a study published in ChemRxiv, researchers synthesized several pyrazole derivatives and evaluated their cytotoxicity against two carcinoma cell lines using the MTT assay. The compound 17 , structurally related to our target compound, exhibited potent activity with an IC50 value significantly lower than standard treatments like Cisplatin .

Structure–Activity Relationship (SAR)

A comprehensive review highlighted the importance of structural modifications in enhancing biological activity among pyrazole derivatives. The presence of a thioether linkage and specific substitutions on the pyrimidine ring were found to be crucial for enhancing antitumor efficacy .

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